

# Technical Guide: (4-Aminopyridin-2-yl)methanol (CAS 100114-58-7)

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## Compound of Interest

Compound Name: (4-Aminopyridin-2-yl)methanol

Cat. No.: B021726

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To the attention of researchers, scientists, and drug development professionals: This document provides a technical overview of **(4-Aminopyridin-2-yl)methanol**. Extensive searches for biological and pharmacological data specific to this compound (CAS 100114-58-7) have yielded limited publicly available information. The data presented herein is primarily confined to its physicochemical properties and safety information.

Given the well-documented activity of its structural isomer, 4-aminopyridine-3-methanol, and the parent compound, 4-aminopyridine, as potassium channel blockers, this guide also provides a detailed look into the established mechanism of action of 4-aminopyridine to serve as a valuable reference point for potential research directions. Furthermore, a hypothetical experimental workflow is proposed for the initial biological characterization of **(4-Aminopyridin-2-yl)methanol**.

## Physicochemical and Safety Data

The following tables summarize the available quantitative data for **(4-Aminopyridin-2-yl)methanol**.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	100114-58-7	Multiple
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	124.14 g/mol	<a href="#">[2]</a>
Melting Point	114-115 °C	<a href="#">[1]</a>
Boiling Point	271.7 °C at 760 mmHg	<a href="#">[1]</a> <a href="#">[2]</a>
Physical Form	Solid	<a href="#">[1]</a>
Purity	≥95%	<a href="#">[1]</a>
Storage Temperature	4°C, protect from light, stored under nitrogen	<a href="#">[1]</a>
IUPAC Name	(4-aminopyridin-2-yl)methanol	<a href="#">[1]</a>
InChI Key	ZBKZWFGHOALGNP-UHFFFAOYSA-N	<a href="#">[1]</a>

Table 2: Safety Information

Hazard Information	Details	Source
Signal Word	Warning	<a href="#">[1]</a>
GHS Pictogram	GHS07 (Harmful)	<a href="#">[1]</a>
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	<a href="#">[1]</a>
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapours/sp ray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)	<a href="#">[1]</a>

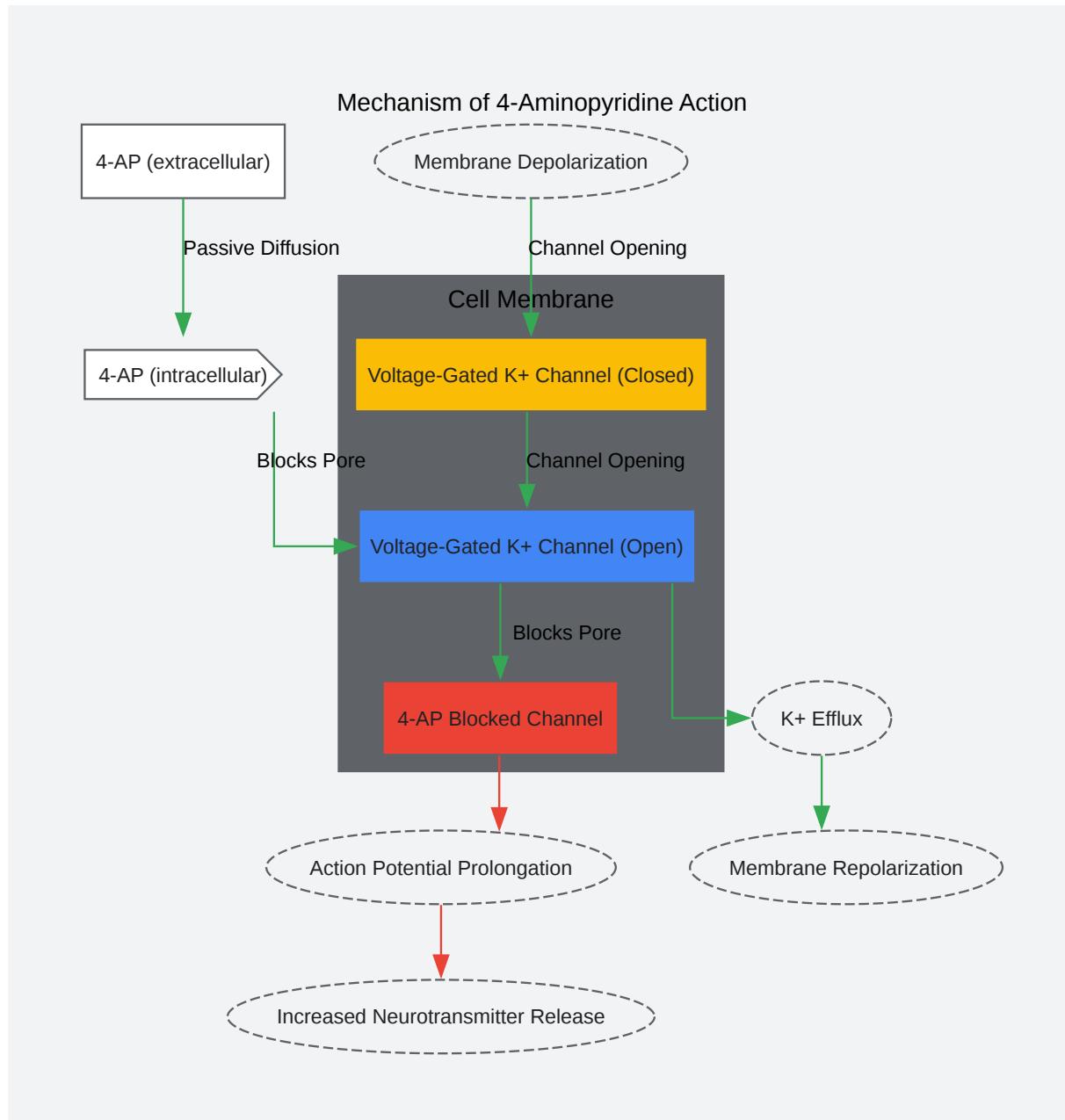
## Contextual Biological Activity: The Case of 4-Aminopyridine

While no specific biological activity is documented for **(4-Aminopyridin-2-yl)methanol**, its parent compound, 4-aminopyridine (4-AP), is a well-researched potassium channel blocker.[\[3\]](#) [\[4\]](#)[\[5\]](#) 4-AP acts by binding to voltage-gated potassium channels from the intracellular side, effectively blocking the channel pore.[\[3\]](#)[\[6\]](#) This inhibition slows down the repolarization of the cell membrane, leading to a prolongation of action potentials and an increase in neurotransmitter release at nerve terminals.

## Mechanism of Action of 4-Aminopyridine on Voltage-Gated Potassium Channels

The primary mechanism of 4-AP involves the blockade of the ion conduction pathway in voltage-gated potassium channels.[\[3\]](#)[\[4\]](#)[\[5\]](#) It is believed that 4-AP enters the cell in its non-ionized form and then acts on the channel from the inside in its ionized form.[\[3\]](#) The binding of

4-AP can occur when the channel is in the open state, and the drug can become trapped within the channel as it closes.<sup>[4]</sup> This leads to a reduction in the potassium ion efflux that is necessary for the repolarization phase of an action potential.

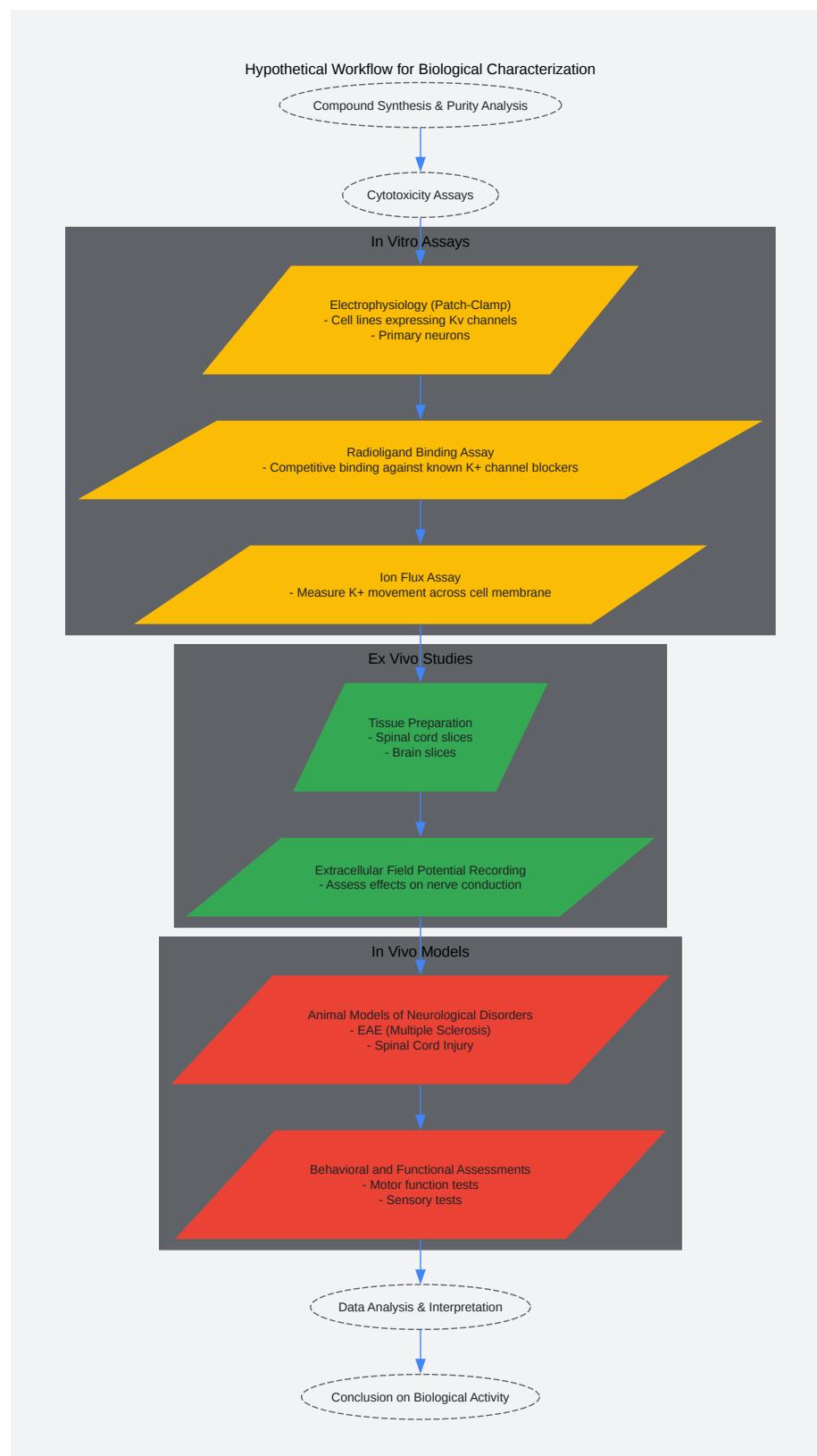


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Caption: Mechanism of 4-Aminopyridine Action on K<sup>+</sup> Channels.

## Hypothetical Experimental Workflow for Biological Characterization

For researchers interested in investigating the potential biological activity of **(4-Aminopyridin-2-yl)methanol**, a logical first step would be to assess its activity on potassium channels, given the known pharmacology of its isomers. The following workflow outlines a potential experimental approach.



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Caption: Hypothetical Experimental Workflow for Characterization.

## Experimental Protocols

While specific protocols for **(4-Aminopyridin-2-yl)methanol** are not available, established methodologies for studying potassium channel blockers can be adapted. For instance, in the study of 4-aminopyridine-3-methanol, researchers have utilized the following key experimental setups:

- **Ex Vivo Spinal Cord Preparation and Recording:** As detailed in studies on animal models of multiple sclerosis, this involves isolating the spinal cord, maintaining it in artificial cerebrospinal fluid, and using suction electrodes to stimulate and record compound action potentials to assess axonal conduction.[7][8][9]
- **Patch-Clamp Electrophysiology:** This technique, used to study the effects of 4-aminopyridine-3-methanol on dorsal root ganglia cells, allows for the direct measurement of ion channel currents in individual cells, providing detailed information on the compound's interaction with specific channel subtypes.[10]

Researchers undertaking the study of **(4-Aminopyridin-2-yl)methanol** would likely employ similar, well-established protocols to determine its potential effects on neuronal excitability and ion channel function.

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